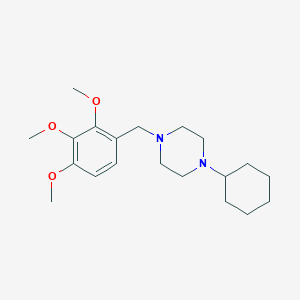![molecular formula C13H17NOS B5752976 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is a chemical compound with the molecular formula C14H18N2OS. It is also known as SMT-19969 and is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, and anxiety. The inhibition of MAGL by SMT-19969 leads to an increase in 2-AG levels, which has potential therapeutic applications.
作用機序
SMT-19969 is a selective inhibitor of MAGL, which is an enzyme that breaks down the endocannabinoid 2-AG. By inhibiting MAGL, SMT-19969 leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
SMT-19969 has been shown to have various biochemical and physiological effects in preclinical models. It has been found to increase 2-AG levels in the brain and peripheral tissues, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. SMT-19969 has also been found to reduce pain sensitivity and inflammation in preclinical models.
実験室実験の利点と制限
SMT-19969 has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, which can be useful for studying various physiological processes. However, there are also limitations to using SMT-19969 in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on SMT-19969. One direction is to study its safety and efficacy in clinical trials. Another direction is to investigate its potential therapeutic applications in various disease models, such as chronic pain, inflammation, and anxiety disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on the endocannabinoid system.
合成法
The synthesis of SMT-19969 has been described in a patent filed by SmithKline Beecham Corporation. The synthesis involves the reaction of 4-methylpiperidine with carbon disulfide to form 2-[(4-methyl-1-piperidinyl)thio]acetonitrile. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol.
科学的研究の応用
SMT-19969 has been studied for its potential therapeutic applications in various preclinical models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. In a study conducted in mice, SMT-19969 was found to reduce pain sensitivity and inflammation in a dose-dependent manner. In another study, SMT-19969 was found to have anxiolytic and antidepressant effects in a mouse model of anxiety and depression.
特性
IUPAC Name |
(2-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-6-8-14(9-7-10)13(16)11-4-2-3-5-12(11)15/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTNDQBMUZXFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5752900.png)



![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)


![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)